

An In-depth Technical Guide to 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Hydroxyphenylazo)benzoic acid

Cat. No.: B156619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenylazo)benzoic acid, commonly known as HABA, is an azo dye characterized by an azo group (-N=N-) linking a phenol and a benzoic acid moiety.^[1] This compound is widely recognized in the scientific community for its utility as a chromogenic reagent, most notably in the quantification of biotin and avidin (or streptavidin) binding sites. Its vibrant color change upon binding to avidin and subsequent displacement by biotin forms the basis of a simple and rapid colorimetric assay.^{[2][3]} Beyond this primary application, HABA also serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and has applications in the synthesis of more complex molecules.^{[3][4]} This technical guide provides a comprehensive overview of HABA, including its synthesis, physicochemical properties, detailed experimental protocols, and applications relevant to research and drug development.

Physicochemical Properties

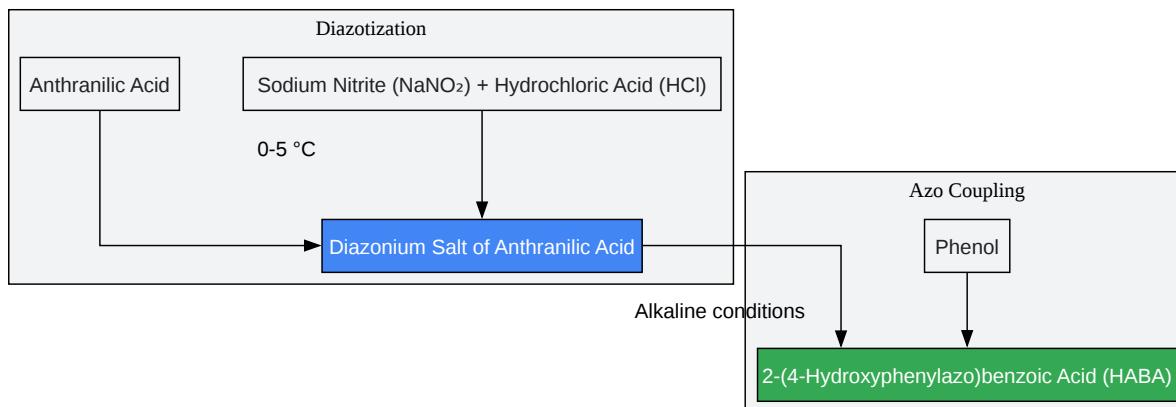

HABA is a yellow to orange powder with a molecular formula of $C_{13}H_{10}N_2O_3$ and a molecular weight of 242.23 g/mol.^{[5][6]} It exhibits limited solubility in water but is soluble in organic solvents such as ethanol.^{[1][5]} The presence of both a carboxylic acid and a phenolic hydroxyl group allows it to participate in hydrogen bonding and acid-base reactions.^[1]

Table 1: Physicochemical and Spectroscopic Properties of HABA

Property	Value	Reference(s)
Molecular Formula	$C_{13}H_{10}N_2O_3$	[5][6]
Molecular Weight	242.23 g/mol	[5][6]
Appearance	Yellow to orange powder	[5]
Melting Point	204-208 °C	[4]
Solubility in Ethanol	20 mg/mL	[5]
Absorbance Max (Free HABA)	~348 nm	[2]
Absorbance Max (HABA-Avidin Complex)	500 nm	[2]
Molar Extinction Coefficient (HABA-Avidin at 500 nm)	$34,000 M^{-1}cm^{-1}$	[7]

Synthesis of 2-(4-Hydroxyphenylazo)benzoic Acid

The synthesis of HABA is a classic example of an azo coupling reaction, which involves two main steps: the diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound. In the case of HABA, anthranilic acid (2-aminobenzoic acid) is diazotized and then coupled with phenol.

[Click to download full resolution via product page](#)

Synthesis of HABA via Diazotization and Azo Coupling.

Experimental Protocol: Synthesis of HABA

This protocol is based on the general principles of azo dye synthesis.

Materials:

- Anthranilic acid
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Phenol
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)

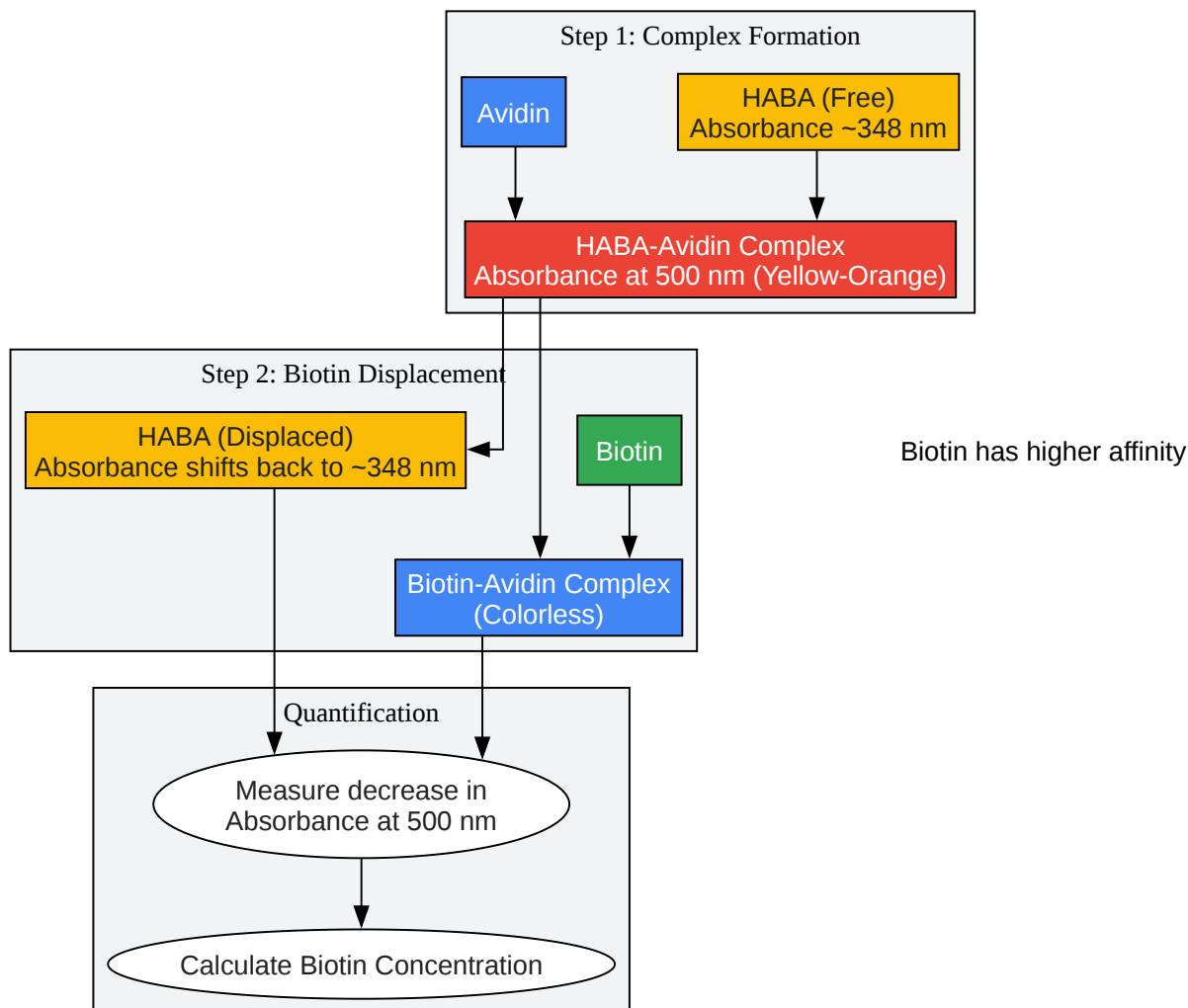
- Ice
- Distilled water
- Ethanol

Procedure:**Part 1: Diazotization of Anthranilic Acid**

- In a beaker, dissolve a specific molar amount of anthranilic acid in a dilute solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare an aqueous solution of sodium nitrite.
- Slowly add the sodium nitrite solution dropwise to the cold anthranilic acid solution. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Azo Coupling with Phenol

- In another beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of HABA will form immediately.
- Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.


Part 3: Isolation and Purification

- Isolate the crude HABA precipitate by vacuum filtration.
- Wash the precipitate with a cold, saturated sodium chloride solution to remove impurities.
- Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure **2-(4-hydroxyphenylazo)benzoic acid**.

- Dry the purified product in a desiccator.

The HABA-Avidin Assay for Biotin Quantification

The most prominent application of HABA is in the colorimetric assay to determine the amount of biotin in a sample. This assay is based on the displacement of HABA from the HABA-avidin complex by biotin.

[Click to download full resolution via product page](#)

Mechanism of the HABA-Avidin Biotin Quantification Assay.

Experimental Protocol: HABA Assay for Biotin Quantification (Microplate Format)

This protocol is adapted for a 96-well microplate format, suitable for higher throughput analysis.

[2]

Materials:

- HABA/Avidin premixed solution (or prepare by dissolving HABA and avidin in PBS)
- Biotinylated sample (e.g., biotinylated antibody)
- Biotin standards of known concentrations
- Phosphate-buffered saline (PBS) or other suitable buffer
- 96-well clear microplate
- Microplate reader capable of measuring absorbance at 500 nm

Procedure:

- Preparation: Allow all reagents to come to room temperature. If not using a premixed solution, prepare the HABA/Avidin reagent. A typical preparation involves adding 12.1 mg of HABA to 4.95 ml of pure water with 50 μ l of 1N NaOH, then mixing 300 μ l of this solution with 9.7 ml of PBS containing 5 mg of avidin.[8]
- Standard Curve: Prepare a series of biotin standards by diluting a stock solution to concentrations within the linear range of the assay (typically 2-16 μ M).[2]
- Assay Setup:
 - Add 180 μ L of the HABA/Avidin solution to each well of the microplate that will be used for standards, samples, and a blank.[2]
 - Add 20 μ L of PBS (or sample buffer) to the blank wells.
 - Add 20 μ L of each biotin standard to their respective wells.
 - Add 20 μ L of the biotinylated protein sample to the sample wells. It is recommended to test several dilutions of the sample to ensure the reading falls within the linear range of the

standard curve.[\[2\]](#)

- Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
- Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
 - Create a standard curve by plotting the change in absorbance (Absorbance of HABA/Avidin alone minus absorbance of standard) versus the concentration of the biotin standards.
 - Determine the biotin concentration of the sample by interpolating its absorbance change on the standard curve.
 - The degree of biotinylation (moles of biotin per mole of protein) can be calculated if the protein concentration is known.

Table 2: Binding Kinetics and Affinities

Interacting Molecules	Parameter	Value	Reference(s)
HABA - Avidin	Dissociation Constant (Kd)	5.8×10^{-6} M	[2]
Biotin - Avidin	Dissociation Constant (Kd)	$\sim 1 \times 10^{-15}$ M	[2]

Applications in Drug Development and Research

The primary utility of HABA in the context of drug development lies in its role in the quality control and characterization of biotinylated molecules.

- Quality Control of Biotinylated Biopharmaceuticals: Biotinylation is a common technique for labeling proteins, including antibodies and antibody-drug conjugates (ADCs), for purification, immobilization, and detection in various assays.[9][10] The HABA assay provides a straightforward method to determine the degree of biotinylation, ensuring batch-to-batch consistency and that the biological activity of the protein is not compromised by excessive labeling.[10]
- High-Throughput Screening (HTS): The microplate format of the HABA assay makes it adaptable for HTS applications where the quantification of biotin is necessary.[2] This can be relevant in screening for compounds that may interfere with biotin-protein interactions or in the development of diagnostic assays.
- MALDI-MS Matrix: HABA has been shown to be an effective matrix for the analysis of peptides, proteins, and glycoproteins by MALDI-MS.[3] It can offer better sensitivity for larger proteins compared to other commonly used matrices.[3]

Safety and Handling

HABA is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[11] It can cause skin, eye, and respiratory irritation.[11] Long-term exposure may lead to sensitization.[11] It is stable under normal conditions but should be stored away from strong oxidizing agents.[4]

Conclusion

2-(4-Hydroxyphenylazo)benzoic acid is a valuable chemical tool with a well-established primary role in the quantification of biotin through the HABA-avidin assay. Its ease of use, rapid results, and adaptability to high-throughput formats make it an indispensable reagent in laboratories focused on protein chemistry, immunoassays, and biopharmaceutical development. While its direct biological activity is not a focus of current research, its application as a quality control tool in the development of biotinylated therapeutics and diagnostics underscores its importance for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1634-82-8: 2-(4'-Hydroxyphenylazo)benzoic acid [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. You are being redirected... [bio-world.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesoscale.com [mesoscale.com]
- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156619#2-4-hydroxyphenylazo-benzoic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com